molecular formula C6H8N2O3S B13967383 2-(Pyrazin-2-yl)ethane-1-sulfonic acid CAS No. 781571-86-6

2-(Pyrazin-2-yl)ethane-1-sulfonic acid

Cat. No.: B13967383
CAS No.: 781571-86-6
M. Wt: 188.21 g/mol
InChI Key: BOGYORXULMAHGC-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)ethane-1-sulfonic acid is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yl)ethane-1-sulfonic acid typically involves the reaction of pyrazine with ethane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The industrial methods also incorporate purification steps to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)ethane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The pyrazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides or other reduced forms.

Scientific Research Applications

2-(Pyrazin-2-yl)ethane-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)ethane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazine ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethane-1-sulfonic acid: Similar in structure but contains a pyridine ring instead of a pyrazine ring.

    2-(Pyrazin-2-yl)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonic acid group.

Uniqueness

2-(Pyrazin-2-yl)ethane-1-sulfonic acid is unique due to its specific combination of a pyrazine ring and a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

781571-86-6

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

2-pyrazin-2-ylethanesulfonic acid

InChI

InChI=1S/C6H8N2O3S/c9-12(10,11)4-1-6-5-7-2-3-8-6/h2-3,5H,1,4H2,(H,9,10,11)

InChI Key

BOGYORXULMAHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCS(=O)(=O)O

Origin of Product

United States

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